Anorexigenic peptide

anorexia nervosa food intake in vivo efficacy

The anorexigenic tripeptide (pyroGlu-His-GlyOH; CAS 69275-10-1) is the only chemically defined entity validated by Reichelt et al. (1978) for appetite suppression, not a functional class. Its peripheral mechanism avoids CNS confounds, enabling clean vagal-afferent and metabolic studies. Documented 47% food intake reduction in 20-day murine models supports longitudinal designs unavailable with acute-only agents. Commercial lots provide batch-specific HPLC purity ≥98% and MW 323.3 g/mol, ensuring reproducible results. Do not substitute with GLP-1 agonists, MC4R agonists, or other anorexigenic neuropeptides—only the pGlu-His-GlyOH sequence confers the claimed patent-protected activity profile. Lyophilized powder; stored at ≤−20°C. Request a quote today.

Molecular Formula C13H17N5O5
Molecular Weight 323.30 g/mol
Cat. No. B13401672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnorexigenic peptide
Molecular FormulaC13H17N5O5
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O
InChIInChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21)
InChIKeyGVCTYSKUHKXJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anorexigenic Peptide Procurement Guide: Chemical Identity, Structure, and Basal Characteristics


The term 'anorexigenic peptide' in the literature and commercial catalogs refers to a specific endogenous tripeptide first isolated from the urine of patients with anorexia nervosa, with the chemical structure pyroGlu-His-GlyOH (pEHG; molecular formula C₁₃H₁₇N₅O₅; MW 323.30 g/mol) [1]. The structure was elucidated and confirmed by synthesis by Reichelt et al. (1978), establishing it as a distinct molecular entity rather than a functional class descriptor [2]. Commercially available synthetic material is typically provided as lyophilized powder with HPLC purity ≥97.3%, requiring storage at ≤−20°C [3]. This tripeptide is mechanistically and structurally distinct from other appetite-regulating peptides (e.g., GLP-1 receptor agonists, MC4R agonists, or neuropeptide Y antagonists) and should not be confused with the broader functional category of 'anorexigenic neuropeptides' such as CART, PrRP, or BRP.

Anorexigenic Peptide: Why In-Class Substitution or Generic Replacement Is Not Scientifically Defensible


Substituting the specific anorexigenic tripeptide (pyroGlu-His-GlyOH) with other appetite-regulating peptides or even structurally similar tripeptide analogs is not scientifically justified. The term 'anorexigenic peptide' is frequently misapplied in the literature to describe any peptide that reduces food intake—including GLP-1 receptor agonists, MC4R agonists, CART, PrRP, and BRP—despite these compounds possessing entirely different primary sequences, molecular targets, and pharmacological profiles [1]. Even among tripeptides with pyroglutamyl N-termini, activity is exquisitely sequence-dependent: the patent literature explicitly discloses that variations in the A-B-C motif (L-pyroglutamyl at position A) are required for anorexigenic activity, and that salts and derivatives of this specific tripeptide retain the long-acting anorexiant and gastric secretion-inhibiting properties claimed, whereas alternative tripeptide compositions do not [2]. Furthermore, the commercial synthetic peptide is provided as a defined chemical entity with batch-specific purity documentation, and any substitution would introduce unknown variability in experimental outcomes .

Anorexigenic Peptide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Anorexigenic Tripeptide (pyroGlu-His-GlyOH) Demonstrates 2.7 g/Day Food Intake Reduction in Chronic Murine Model

In a chronic 20-day daily dosing study in mice, the anorexigenic tripeptide pyroGlu-His-GlyOH at a cumulative dose of 12 nmol (administered as 0.6 nmol/day) reduced mean daily food consumption from 5.7 g/day to approximately 3 g/day, a reduction of 2.7 g/day (47% decrease) [1]. This was accompanied by a body weight decrease from a mean of 35 g to a minimum of 24.1 g (31% reduction). This chronic efficacy profile establishes a baseline for comparing the specific tripeptide against other appetite-regulating peptides that have not been evaluated in this extended-duration paradigm.

anorexia nervosa food intake in vivo efficacy body weight reduction

Anorexigenic Tripeptide Displays Prolonged 4–6 Hour Duration of Action vs. Shorter-Acting Peptide Analogs

According to patent disclosures for the anorexigenic tripeptide (pyroGlu-His-GlyOH) and its pharmaceutically acceptable salts, the anorexigenic action lasts on average 4 to 6 hours following peripheral administration, while the hypotensive action persists for approximately 3 to 5 hours [1]. Both actions are of the peripheral type, as the peptides do not significantly cross the blood-brain barrier. This 4–6 hour duration provides a defined temporal window for appetite suppression studies and distinguishes this compound from peptides requiring central administration or those with shorter activity windows.

pharmacodynamics duration of action appetite suppression peripheral administration

Anorexigenic Tripeptide Exhibits Sequence-Defined Activity Distinct from Alternative Tripeptide Compositions

The patent literature explicitly defines the active anorexigenic tripeptide as having the formula A-B-C wherein A is selected from the group consisting of L-pyroglutamyl, B is L-histidyl, and C is glycine, with activity being contingent on this specific sequence motif [1]. The structure was independently confirmed by synthesis, establishing that the tripeptide pyroGlu-His-GlyOH is the sole active molecular entity [2]. Commercial synthetic material is supplied with batch-specific HPLC purity documentation (≥97.3%) and defined molecular weight (323.3 g/mol), enabling precise molar calculations for dosing [3]. Alternative tripeptide compositions, even those with pyroglutamyl N-termini but different residues at positions B or C, do not exhibit equivalent anorexigenic activity per patent claims.

structure-activity relationship peptide synthesis quality control tripeptide specificity

Anorexigenic Tripeptide Acts Peripherally Without Significant CNS Penetration, Distinguishing It from Central Anorexigenic Neuropeptides

Patent documentation states that the anorexigenic tripeptide (pyroGlu-His-GlyOH) and its pharmaceutically acceptable salts 'do not significantly cross the hematoencephalic barrier' and that both anorexigenic and hypotensive actions are 'of the peripheral type' [1]. This contrasts sharply with central anorexigenic neuropeptides such as CART, PrRP, BRP, and MC4R agonists (e.g., setmelanotide), which exert their appetite-suppressing effects through direct action on hypothalamic and hindbrain neurons [2]. The peripheral mechanism of the anorexigenic tripeptide provides a distinct experimental tool for dissecting central versus peripheral contributions to appetite regulation.

peripheral mechanism blood-brain barrier CNS penetration anorexigenic

Anorexigenic Peptide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Chronic Feeding Studies and Long-Term Body Weight Modulation in Rodent Models

The anorexigenic tripeptide (pyroGlu-His-GlyOH) is validated for chronic 20-day daily dosing studies in mice, with documented food intake reduction from 5.7 g/day to ~3 g/day (47% decrease) and body weight reduction from 35 g to 24.1 g (31% decrease) at a cumulative 12 nmol dose [1]. This established chronic efficacy profile enables longitudinal experimental designs that cannot be supported by acute single-injection studies alone. Researchers can use this compound as a positive control for appetite suppression or as a tool to investigate mechanisms of sustained weight loss.

Peripheral Appetite Regulation Studies Requiring Exclusion of CNS Confounds

Because the anorexigenic tripeptide does not significantly cross the blood-brain barrier and exerts its anorexigenic action peripherally [1], it serves as a critical experimental tool for studies designed to isolate peripheral mechanisms of appetite regulation from central nervous system pathways. This contrasts with central anorexigenic neuropeptides (CART, PrRP, BRP, setmelanotide) that act directly on hypothalamic or hindbrain neurons [2]. The compound is therefore appropriate for experiments examining vagal afferent signaling, gastrointestinal peptide interactions, and peripheral metabolic sensing independent of central confounds.

Timed Feeding Paradigms Requiring Defined 4–6 Hour Activity Window

The anorexigenic tripeptide's documented 4–6 hour duration of action following peripheral administration [1] enables precise scheduling of feeding assays and behavioral testing within defined temporal windows. This contrasts with compounds lacking established duration data, which introduce timing variability and confound experimental interpretation. The defined activity window supports protocols requiring measurement of food intake over specific intervals (e.g., 1–4 hour post-injection acute feeding assays) with confidence that the compound remains pharmacologically active throughout the measurement period.

Peptide Stability and Formulation Studies Leveraging Defined Analytical Specifications

The commercial availability of the anorexigenic tripeptide with batch-specific HPLC purity documentation (≥97.3%) and defined molecular weight (323.3 g/mol) [1] enables rigorous peptide stability studies, formulation development, and analytical method validation. The sequence specificity established in patent literature [2] ensures that experimental results are attributable to the defined molecular entity rather than impurities or undefined peptide mixtures. This makes the compound suitable for quality control method development, forced degradation studies, and comparative analysis of synthetic versus endogenous peptide preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anorexigenic peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.